Axitinib-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Axitinib-d3 is a deuterated form of axitinib, a small molecule tyrosine kinase inhibitor developed by Pfizer. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. The deuterated form, this compound, contains three deuterium atoms, which can enhance the pharmacokinetic properties of the compound by slowing down its metabolic rate.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Axitinib-d3 involves the incorporation of deuterium atoms into the axitinib molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring the efficient incorporation of deuterium atoms while maintaining the integrity of the axitinib molecule.

Purification: Using techniques such as chromatography to isolate and purify the deuterated compound.

Análisis De Reacciones Químicas

Types of Reactions

Axitinib-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxide and sulfone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxide, sulfone, and various substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Renal Cell Carcinoma

Axitinib-d3 has been extensively studied for its efficacy in treating metastatic renal cell carcinoma (RCC). Clinical trials have demonstrated that axitinib significantly improves progression-free survival compared to other treatments. For example, a Phase II trial showed that 60% of patients treated with axitinib had no disease progression after six months .

Table 1: Efficacy of Axitinib in RCC Trials

| Study Type | Patient Population | Response Rate | Disease Control Rate |

|---|---|---|---|

| Phase II Trial | 65 patients | 60% | 68.2% |

| Phase I Study | 36 patients | Not specified | Not specified |

Hepatocellular Carcinoma

Recent studies have explored the use of this compound in advanced hepatocellular carcinoma, particularly in patients who have failed prior therapies like sorafenib. The compound's ability to inhibit VEGFR-2 has shown promise in preclinical models, suggesting it may enhance anti-tumor effects when combined with immune checkpoint inhibitors .

Preclinical Studies

Preclinical research has established the safety profile and efficacy of this compound across various cancer types:

- Medulloblastoma : this compound demonstrated selective toxicity towards medulloblastoma cells while sparing normal cells, indicating a favorable therapeutic index. In vivo studies showed significant tumor growth inhibition .

- Xenograft Models : In mouse models bearing human tumors, this compound effectively reduced tumor size and microvessel density, correlating with decreased CD31 expression—a marker for endothelial cells .

Table 2: Preclinical Findings on this compound

| Tumor Type | Model Type | Efficacy Observed |

|---|---|---|

| Medulloblastoma | In vitro | High selectivity for tumor cells |

| Renal Cell Carcinoma | Xenograft | Significant tumor reduction |

Safety and Toxicity

This compound exhibits a manageable safety profile. Common adverse effects include hypertension and gastrointestinal disturbances, which are dose-dependent . Importantly, studies have indicated lower toxicity levels compared to traditional chemotherapeutics, making it a promising candidate for combination therapies.

Mecanismo De Acción

Axitinib-d3 exerts its effects by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3). This inhibition blocks the signaling pathways involved in angiogenesis, thereby preventing the growth and spread of tumors. The deuterium atoms in this compound can enhance its stability and prolong its action by reducing the rate of metabolic degradation.

Comparación Con Compuestos Similares

Similar Compounds

Sunitinib: Another tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Sorafenib: A multi-kinase inhibitor used for the treatment of liver, kidney, and thyroid cancers.

Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

Uniqueness of Axitinib-d3

This compound is unique due to its deuterium content, which enhances its pharmacokinetic properties. This can lead to improved efficacy and reduced side effects compared to non-deuterated analogs. Additionally, this compound’s selective inhibition of VEGFRs makes it a potent anti-angiogenic agent with significant therapeutic potential.

Actividad Biológica

Axitinib-d3 is a deuterated form of axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its anti-angiogenic properties and ability to inhibit tumor growth. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and relevant case studies.

This compound primarily functions by inhibiting the VEGFR signaling pathway, which plays a crucial role in angiogenesis—the formation of new blood vessels from existing ones. By blocking these receptors, this compound disrupts the blood supply to tumors, thereby inhibiting their growth and metastasis. The inhibition of VEGFR also leads to decreased phosphorylation of downstream signaling molecules such as AKT and ERK, which are involved in cell proliferation and survival.

In Vitro Studies

Numerous studies have demonstrated the efficacy of this compound in various cancer cell lines. For instance, a study on endometrial cancer (EOC) cells showed that axitinib significantly reduced cell viability and induced apoptosis in a dose-dependent manner. Specifically, treatment with axitinib for 24 to 72 hours resulted in a marked decrease in cell survival rates across different EOC cell lines, including A2780 and RMG1 .

In another investigation focusing on medulloblastoma (MB) cells, this compound exhibited high selectivity towards tumor cells compared to normal cells. The compound effectively inhibited the growth of MB spheroids and demonstrated significant antitumor activity in xenograft models .

| Cell Line | IC50 (µM) | Apoptosis Induction | Effect on Migration |

|---|---|---|---|

| A2780 | 1.5 | Yes | Yes |

| RMG1 | 2.0 | Yes | Yes |

| HeyA8 | 4.0 | Yes | Yes |

| HeyA8-MDR | >4.0 | No | No |

In Vivo Studies

In vivo experiments further corroborate the effectiveness of this compound against tumors. For example, in xenograft models using human lung carcinoid cells (NCI-H720), axitinib was shown to significantly reduce tumor size and inhibit angiogenesis . Additionally, studies involving patient-derived xenograft models have illustrated that axitinib not only suppresses tumor growth but also enhances apoptosis rates among cancer cells .

Case Studies

Several clinical trials have highlighted the therapeutic potential of this compound:

- Phase II Trial for Advanced Kidney Cancer : In a trial involving 65 patients with advanced kidney cancer who could not undergo surgery, 60% exhibited no disease progression after six months of treatment with axitinib . This underscores the compound's efficacy in managing advanced malignancies.

- Combination Therapy with Immune Checkpoint Inhibitors : Recent studies have indicated that combining axitinib with immune checkpoint inhibitors (ICIs) enhances antitumor activity compared to monotherapy. For instance, the JAVELIN Renal 101 trial reported improved progression-free survival rates when axitinib was administered alongside avelumab compared to sunitinib alone .

Safety Profile

This compound has been associated with manageable side effects. Clinical observations suggest that while it can induce adverse effects typical of VEGFR inhibitors (such as hypertension and fatigue), its overall toxicity profile is considered low compared to other agents used in oncology . Regular monitoring and dose adjustments are recommended to mitigate these effects.

Propiedades

IUPAC Name |

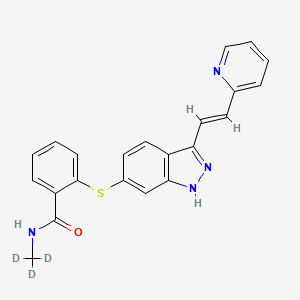

2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]-N-(trideuteriomethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITAVMQDGBJQJZ-VOTVRPQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.